5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Overview
Description
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is an organic compound featuring a silyl ether protecting group. This compound is notable for its stability and utility in various chemical syntheses, particularly in protecting hydroxyl groups during multi-step organic reactions. The tert-butyldiphenylsilyl group provides enhanced resistance to acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
The tert-butyldiphenylsilyl group, which is part of the compound, is known to be a protecting group for alcohols .
Mode of Action
The tert-Butyldiphenylsilyl group in 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol acts as a protecting group for alcohols . It is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of tert-Butyldiphenylsilyl . This group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations, biosynthetic and biodegradation pathways .
Result of Action
The tert-butyldiphenylsilyl group is known to offer increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tert-Butyldiphenylsilyl group is more stable in the presence of fluoride than all other simple alkyl silyl ethers . It is also unaffected by treatment with 80% acetic acid and 50% trifluoroacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol typically involves the protection of hydroxyl groups on a benzene ring. One common method includes the reaction of 1,3-benzenedimethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,3-benzenedimethanol+tert-butyldiphenylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl ether group can be substituted under specific conditions, often involving fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is frequently used to remove the silyl protecting group.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is used as a protecting group for hydroxyl functionalities. This allows for selective reactions on other parts of the molecule without interference from the hydroxyl groups.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize complex molecules, including pharmaceuticals. Its stability under various conditions makes it ideal for multi-step syntheses required in drug development.
Industry
Industrially, this compound is used in the synthesis of polymers and other advanced materials. Its ability to protect sensitive hydroxyl groups during polymerization reactions is particularly valuable.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxy compounds: These compounds are similar but offer less steric hindrance and stability compared to tert-butyldiphenylsilyloxy derivatives.
Trimethylsilyloxy compounds: These are less stable under acidic conditions and are more easily removed.
Triisopropylsilyloxy compounds: These offer greater steric bulk but are less stable in the presence of fluoride ions.
Uniqueness
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is unique due to its enhanced stability and resistance to acidic and nucleophilic conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of hydroxyl groups are required.
Properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCKICZDBMMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659769 | |
Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482627-84-9 | |
Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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